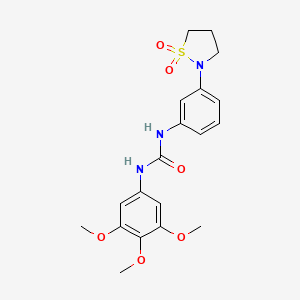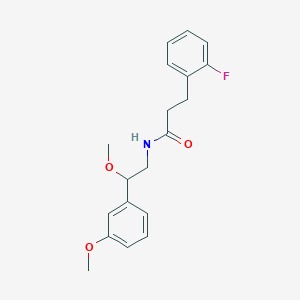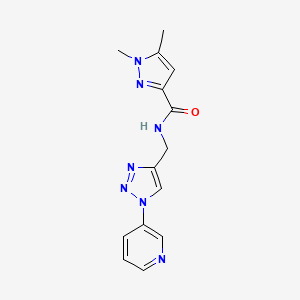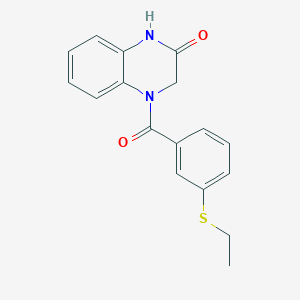
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea" is not directly mentioned in the provided papers. However, the papers discuss related urea and thiourea derivatives with biological activity, which can provide insights into the potential characteristics and applications of the compound . Urea derivatives are known for their biological activities, including anticancer properties, as evidenced by the synthesis of novel urea derivatives with potent anti-CML activity and cytotoxic activities against cancer cells .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl compound followed by the addition of an amine. In the context of the provided papers, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized using a structure-based design, which led to compounds with potent activity against human chronic myeloid leukemia (CML) cell line K562 . Similarly, oxazolidinone-based urea and thiourea derivatives were synthesized for their antibacterial properties . These methods could potentially be applied to the synthesis of the compound , with appropriate modifications to the substituents on the phenyl rings.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly affect the activity of these compounds. For instance, it was found that electron-withdrawing groups at the ortho position of the phenyl ring enhance the antibacterial activity of oxazolidinone derivatives . This suggests that the trimethoxy groups on the phenyl ring of the compound may influence its biological activity.
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, including interactions with enzymes and receptors in biological systems. The papers indicate that urea derivatives can inhibit receptor tyrosine kinases and possess inhibitory activity against bacterial growth . These interactions are often dependent on the specific functional groups present in the molecule, which can be tailored to target specific biological pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. While the provided papers do not directly discuss these properties, they are important for the pharmacokinetics and pharmacodynamics of the compounds. For example, the solubility of the compounds can affect their absorption and distribution in the body, while stability is crucial for the shelf life and efficacy of the drug.
Scientific Research Applications
Synthesis and Characterization in Medicinal Research
Research into derivatives of 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea has led to the development of novel compounds with potential medicinal applications. For instance, Chennapragada and Palagummi (2018) synthesized new compounds that showed antimicrobial potency and strong antioxidant activity, indicating their potential use in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).
Anticancer Activity
Several studies have explored the anticancer potential of derivatives of this compound. Feng et al. (2020) designed and synthesized derivatives that demonstrated significant antiproliferative effects on various cancer cell lines, highlighting their potential as new anticancer agents (Feng et al., 2020). Additionally, Al-Sanea et al. (2018) reported the synthesis of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives that showed broad-spectrum antiproliferative activity and promising mean growth inhibitions, underscoring their potential efficacy against renal cancer and melanoma cell lines (Al-Sanea et al., 2018).
Antiparkinsonian and Neuroprotective Properties
In a study by Azam, Alkskas, and Ahmed (2009), urea and thiourea derivatives of the compound were evaluated for antiparkinsonian activity, revealing significant effects in reducing haloperidol-induced catalepsy and oxidative stress in mice. This suggests potential applications in the treatment of Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).
Inhibition of Enzymatic Activities
Kurt et al. (2016) investigated the inhibition of carbonic anhydrase I and II by coumarylthiazole derivatives containing urea/thiourea groups, including 1-(3-chlorophenyl)-3-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)urea, which exhibited strong inhibitory activity. This suggests potential clinical applications as antiepileptics, diuretics, and antiglaucoma agents (Kurt et al., 2016).
Corrosion Inhibition
Mistry et al. (2011) evaluated 1,3,5-triazinyl urea derivatives for their efficiency as corrosion inhibitors for mild steel in acidic conditions. Their findings indicated that these compounds could form a protective layer on steel surfaces, highlighting their potential application in corrosion prevention (Mistry et al., 2011).
properties
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-26-16-11-14(12-17(27-2)18(16)28-3)21-19(23)20-13-6-4-7-15(10-13)22-8-5-9-29(22,24)25/h4,6-7,10-12H,5,8-9H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVMFJRMSHGRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3001641.png)
![1-O-benzyl 4-O-tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate](/img/no-structure.png)

![2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide](/img/structure/B3001647.png)

![Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B3001654.png)
![[(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-yl]methanamine hydrochloride](/img/structure/B3001655.png)

![2-Chloro-5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3001657.png)

![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3001660.png)
